

# Zirconium-89: Application Notes and Protocols for Non-Invasive Tumor Imaging

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## Compound of Interest

Compound Name: Zirconium-89

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These application notes provide a comprehensive overview of the use of **Zirconium-89** ( $^{89}\text{Zr}$ ) in non-invasive tumor imaging.  $^{89}\text{Zr}$  has emerged as a radionuclide of choice for Positron Emission Tomography (PET) imaging of biological molecules with long circulatory half-lives, owing to its own half-life of 78.4 hours, which matches the pharmacokinetic profile of antibodies and other large molecules.<sup>[1][2][3]</sup> This characteristic allows for delayed imaging, leading to high tumor-to-background contrast.

This document details the applications of  $^{89}\text{Zr}$  in immuno-PET, small molecule and peptide imaging, and cell tracking, providing quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of preclinical and clinical imaging studies.

## Applications of Zirconium-89 in Tumor Imaging

**Zirconium-89**'s favorable decay characteristics and versatile coordination chemistry have led to its widespread use in several key areas of oncological imaging.

### Immuno-PET: Visualizing Antibody-Drug Distribution and Target Engagement

Immuno-PET with  $^{89}\text{Zr}$ -labeled monoclonal antibodies (mAbs) allows for the non-invasive, whole-body assessment of mAb distribution, tumor targeting, and receptor expression.<sup>[4][5]</sup>

This information is invaluable for patient selection, predicting therapeutic response, and understanding the pharmacokinetics of antibody-based therapies.[1][6]

#### Key Applications:

- **Patient Stratification:** Identifying patients with sufficient target antigen expression to benefit from a specific antibody therapy.[1]
- **Dosimetry and Treatment Planning:** Predicting the radiation dose to tumors and healthy organs for radioimmunotherapy.
- **Monitoring Treatment Response:** Assessing changes in tumor burden and target expression following therapy.[1]
- **Drug Development:** Evaluating the in vivo performance of new antibody-drug conjugates (ADCs) and immunotherapies.

## Small Molecule and Peptide Imaging

While the long half-life of  $^{89}\text{Zr}$  is ideal for antibodies, its application extends to smaller targeting molecules like peptides and affibodies, particularly for targets where prolonged observation is beneficial. These smaller molecules offer faster clearance from non-target tissues, potentially leading to earlier high-contrast images.

#### Key Applications:

- **Receptor Imaging:** Quantifying the expression of specific receptors, such as HER2, with high affinity and specificity.
- **Angiogenesis Imaging:** Visualizing and quantifying integrin expression in the tumor neovasculature using  $^{89}\text{Zr}$ -labeled RGD peptides.

## Cell Tracking

$^{89}\text{Zr}$ -oxine can be used to label various cell types ex vivo for subsequent in vivo tracking with PET.[7][8] This enables the monitoring of cell trafficking, homing, and viability, which is critical for the development and evaluation of cell-based therapies.[7][9]

### Key Applications:

- Immunotherapy Monitoring: Tracking the biodistribution and tumor infiltration of immune cells such as T cells, natural killer (NK) cells, and dendritic cells (DCs).[\[7\]](#)
- Stem Cell Therapy: Monitoring the fate of transplanted stem cells.
- Oncolytic Virotherapy: Tracking the distribution of virus-infected cells.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies using  $^{89}\text{Zr}$ -based imaging agents.

Table 1: Immuno-PET with  $^{89}\text{Zr}$ -Labeled Antibodies

<sup>89</sup> Zr-Tracer	Target	Tumor Model	Tumor Uptake (%ID/g or SUV)	Tumor-to-Background Ratio	Reference
<sup>89</sup> Zr-Trastuzumab	HER2	HER2-positive breast cancer (human)	SUVmax up to 20	High contrast	<a href="#">[2]</a>
<sup>89</sup> Zr-Trastuzumab	HER2	SK-OV-3 xenografts (mice)	~30 %ID/g	High	<a href="#">[10]</a>
<sup>89</sup> Zr-Atezolizumab	PD-L1	Various human tumors	High but heterogeneous uptake	Correlated with clinical response	<a href="#">[6]</a>
<sup>89</sup> Zr-Bevacizumab	VEGF-A	Primary breast cancer (human)	Detected 25 of 26 tumors	Correlated with VEGF-A levels	<a href="#">[10]</a>
<sup>89</sup> Zr-Cetuximab	EGFR	Head and Neck Cancer (human)	SUVpeak range 2.5-6.2	TBR increased with time (avg. 1.7 at day 6-7)	<a href="#">[5]</a> <a href="#">[11]</a>
<sup>89</sup> Zr-anti-CD103	CD103	Human CD103+ xenografts (mice)	High target-to-background ratios	High	<a href="#">[6]</a>

Table 2: <sup>89</sup>Zr-Labeled Small Molecules and Peptides

<sup>89</sup> Zr-Tracer	Target	Tumor Model	Tumor Uptake (%IA/g)	Tumor-to-Background Ratio	Reference
[ <sup>89</sup> Zr]Zr-DFO-MAL-Cys-MZHER2 (Affibody)	HER2	SKOV-3 xenografts (mice)	> 5 %IA/g at 48h	Good contrast	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[12]</a>
<sup>89</sup> Zr-Df-[FK] <sub>2</sub> -3PEG <sub>4</sub> (RGD dimer)	Integrin αvβ3	MDA-MB-435 xenografts (mice)	4.47 ± 0.81 %ID/g at 4h	19.69 ± 3.99 (Tumor-to-Blood)	

Table 3: <sup>89</sup>Zr-Based Cell Tracking

Labeled Cell Type	Labeling Agent	Animal Model	Key Findings	Reference
Monocytes and Macrophages	<sup>89</sup> Zr-oxine	Murine granuloma and tumor models	Monocytes showed higher accumulation at lesion sites compared to macrophages.	<a href="#">[7]</a>
Leukocytes	<sup>89</sup> Zr-oxine	Murine model	Cells primarily distributed to lungs, liver, and spleen, then trafficked to liver and spleen over 5 days.	<a href="#">[13]</a>
Dendritic Cells	<sup>89</sup> Zr-oxine	Murine model	Greater retention of <sup>89</sup> Zr in labeled cells in vivo compared to <sup>111</sup> In.	<a href="#">[8]</a>

## Experimental Protocols

### Protocol for Radiolabeling Monoclonal Antibodies with $^{89}\text{Zr}$ using Df-Bz-NCS

This protocol describes the conjugation of the bifunctional chelator p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) to a monoclonal antibody and subsequent radiolabeling with  $^{89}\text{Zr}$ .

#### Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- p-Isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS)
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- PD-10 desalting columns (or equivalent size-exclusion chromatography system)
- $^{89}\text{Zr}$ -oxalate solution
- HEPES buffer (0.5 M, pH 7.0-7.2)
- Sodium carbonate (2 M)
- Gentisic acid solution (50 mg/mL in 0.25 M sodium acetate, pH 5.5)
- Instant thin-layer chromatography (iTLC) strips
- Radio-TLC scanner
- Syringes, vials, and other standard laboratory equipment

#### Procedure:

##### Part A: Conjugation of Df-Bz-NCS to the mAb

- Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 9.0).

- **Chelator Preparation:** Dissolve Df-Bz-NCS in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- **Conjugation Reaction:** Add a 5- to 10-fold molar excess of the Df-Bz-NCS solution to the mAb solution. Incubate for 1 hour at 37°C with gentle mixing.
- **Purification:** Purify the Df-mAb conjugate using a PD-10 desalting column equilibrated with 0.25 M sodium acetate buffer (pH 5.5) containing 5 mg/mL gentisic acid. Collect the protein fraction.

#### Part B: Radiolabeling with $^{89}\text{Zr}$

- **Neutralization of  $^{89}\text{Zr}$ :** In a clean vial, add the required volume of  $^{89}\text{Zr}$ -oxalate solution. Add 2 M sodium carbonate to adjust the pH to 7.0-7.5. Then add 0.5 M HEPES buffer (pH 7.1) to buffer the solution.
- **Labeling Reaction:** Add the purified Df-mAb conjugate to the neutralized  $^{89}\text{Zr}$  solution. The final mAb concentration should be approximately 1 mg/mL. Incubate for 60 minutes at room temperature with gentle mixing.
- **Quenching:** Stop the reaction by adding 50 mM DTPA solution to a final concentration of 5 mM.
- **Purification:** Purify the  $^{89}\text{Zr}$ -Df-mAb from unchelated  $^{89}\text{Zr}$  using a PD-10 desalting column equilibrated with saline. Collect the radiolabeled antibody fraction.
- **Quality Control:** Determine the radiochemical purity of the final product using iTLC with 50 mM DTPA as the mobile phase. The  $^{89}\text{Zr}$ -Df-mAb should remain at the origin, while free  $^{89}\text{Zr}$  will migrate with the solvent front.

## Protocol for Ex Vivo Cell Labeling with $^{89}\text{Zr}$ -oxine

This protocol describes the labeling of cells with  $^{89}\text{Zr}$ -oxine for in vivo cell tracking studies.

#### Materials:

- Isolated cells for labeling (e.g., immune cells, stem cells)

- $^{89}\text{Zr}$ -oxine complex
- Cell culture medium appropriate for the cell type
- Phosphate-buffered saline (PBS)
- Fetal bovine serum (FBS)
- Centrifuge
- Incubator
- Gamma counter

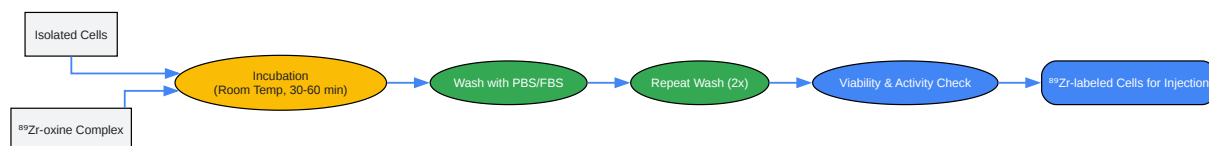
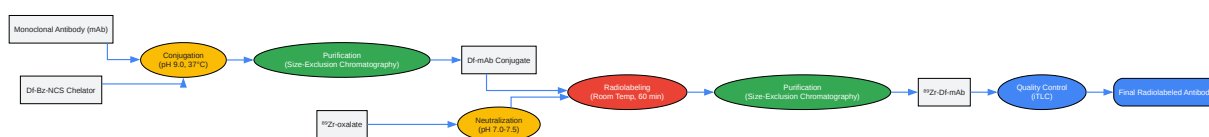
Procedure:

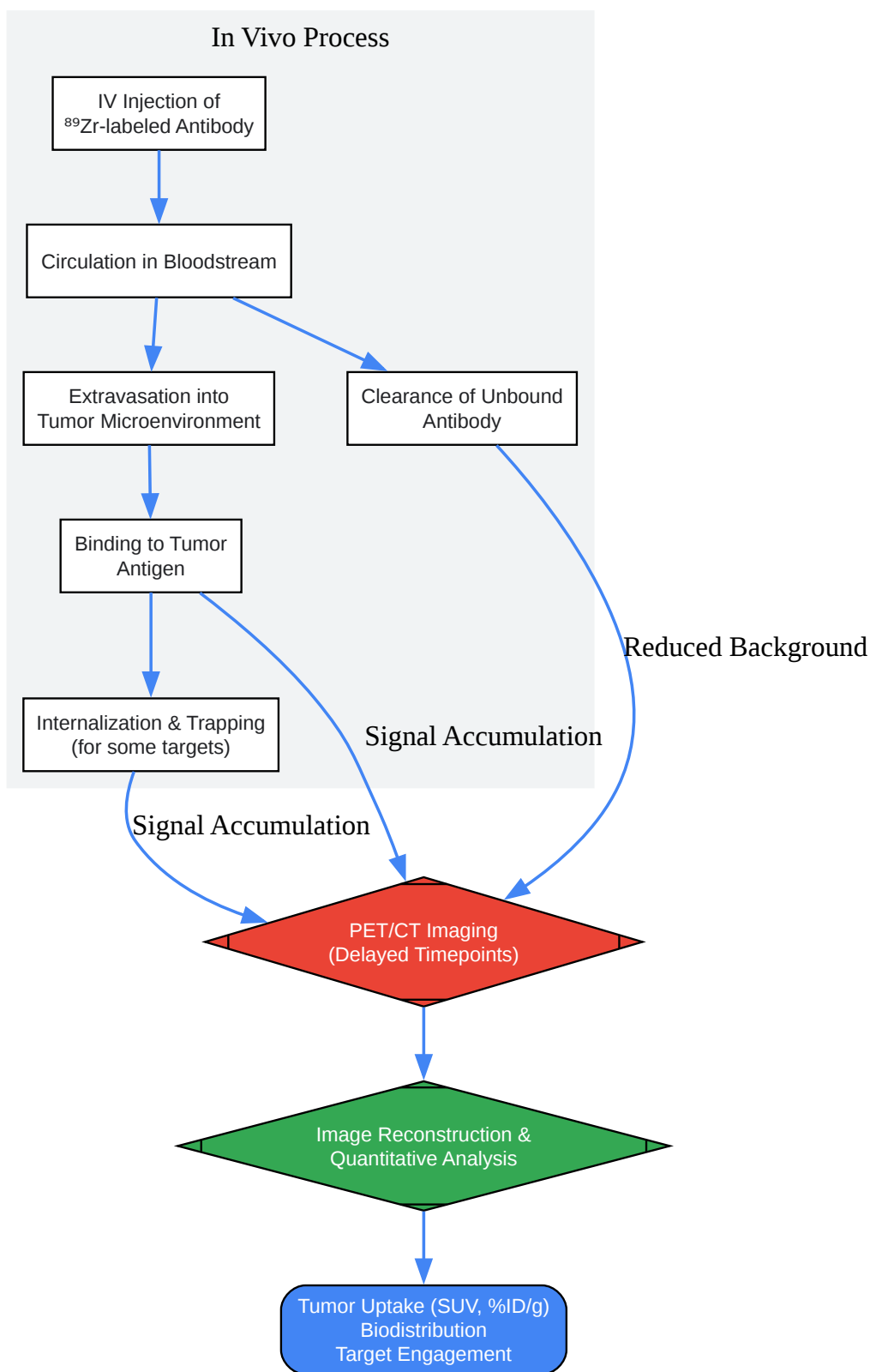
- Cell Preparation: Resuspend the cells in serum-free culture medium at a concentration of  $10\text{--}50 \times 10^6$  cells/mL.
- Labeling: Add the  $^{89}\text{Zr}$ -oxine solution to the cell suspension. A typical starting activity is 37 kBq per million cells. Incubate for 30-60 minutes at room temperature with occasional gentle mixing.
- Washing: Add an equal volume of cold PBS containing 10% FBS to the cell suspension to quench the labeling reaction.
- Centrifuge the cells at  $300\text{--}400 \times g$  for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh, cold PBS with 10% FBS.
- Repeat the washing step (steps 4 and 5) two more times to remove any unbound  $^{89}\text{Zr}$ -oxine.
- Cell Counting and Viability: After the final wash, resuspend the cells in the desired medium for injection. Determine the cell number and viability using a hemocytometer and trypan blue exclusion.
- Radioactivity Measurement: Measure the radioactivity of the final cell suspension using a calibrated gamma counter to determine the labeling efficiency.

- The labeled cells are now ready for in vivo administration.

## Visualizations

The following diagrams illustrate key workflows and concepts related to the application of **Zirconium-89** in tumor imaging.





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